4-Phenylcyclohexanone
Overview
Description
4-Phenylcyclohexanone is an organic compound with the molecular formula C12H14O. It is a white to off-white crystalline powder with a melting point of 73-77°C and a boiling point of 158-160°C . This compound is slightly soluble in water but soluble in organic solvents like chloroform and methanol . It is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The mode of action of 4-Phenylcyclohexanone involves its reaction with other compounds. For instance, it undergoes a Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . It also participates in the Wittig reaction with (carbethoxymethylene)triphenylphosphorane under microwave irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanone can be synthesized through several methods. One common method involves the Ruthenium-catalyzed reaction with tributylamine, yielding 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . Another method is the Wittig reaction with (carbethoxymethylene)triphenylphosphorane under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products:
Oxidation: Produces phenylcyclohexanone derivatives.
Reduction: Yields cyclohexanol derivatives.
Substitution: Results in various substituted cyclohexanone compounds.
Scientific Research Applications
4-Phenylcyclohexanone is used in the synthesis of CCR2 antagonists for treating rheumatoid arthritis, atherosclerosis, and other diseases . It is also employed in the preparation of coumarins via dehydrogenation and Heck coupling reactions . Additionally, it is used in the synthesis of new cardo diamine monomers, which have applications in polymer chemistry .
Comparison with Similar Compounds
- 4-Methylcyclohexanone
- 4,4-Dimethylcyclohexanone
- Cycloheptanone
- 4-Hydroxyphenylcyclohexanone
Comparison: 4-Phenylcyclohexanone is unique due to its phenyl group attached to the cyclohexanone ring, which imparts distinct chemical properties and reactivity. Compared to 4-Methylcyclohexanone and 4,4-Dimethylcyclohexanone, the phenyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
4-phenylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAYMASDSHFOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197644 | |
Record name | 4-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |
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Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream powder; [Alfa Aesar MSDS] | |
Record name | 4-Phenylcyclohexanone | |
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Vapor Pressure |
0.00233 [mmHg] | |
Record name | 4-Phenylcyclohexanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4894-75-1 | |
Record name | 4-Phenylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4894-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4894-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28473 | |
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Record name | 4-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.197 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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